2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine

Lipophilicity Drug Design ADME

Medicinal and agrochemical research programs requiring sequential functionalization on a single pyridine core are often limited by mono-/di-substituted analogs. 2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine (CAS 917969-77-8) offers three orthogonal reactive handles: a chloromethyl group for nucleophilic substitution, C-2 chlorine for Suzuki-Miyaura cross-coupling, and a CF3 group that elevates lipophilicity (XLogP3=3.1) for CNS penetration. This enables stepwise diversification, e.g., first exploiting the benzylic chloride for heterocycle introduction, then coupling at C-2-a synthetic route inaccessible with simpler pyridine derivatives. Supplied with ≥95% purity; global dangerous goods (Class 6.1) shipping available.

Molecular Formula C7H4Cl2F3N
Molecular Weight 230.01 g/mol
CAS No. 917969-77-8
Cat. No. B1398052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine
CAS917969-77-8
Molecular FormulaC7H4Cl2F3N
Molecular Weight230.01 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1CCl)Cl)C(F)(F)F
InChIInChI=1S/C7H4Cl2F3N/c8-3-4-1-2-5(7(10,11)12)13-6(4)9/h1-2H,3H2
InChIKeyWFJHZHHDELZBRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine: Orthogonal Reactive Scaffold


2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine (CAS 917969-77-8) is a polyhalogenated pyridine building block . Its molecular formula is C₇H₄Cl₂F₃N (MW 230.01 g/mol) . The molecule simultaneously bears three chemically distinct substituents on the pyridine ring: a chlorine atom at the 2-position, a chloromethyl group at the 3-position, and a trifluoromethyl group at the 6-position . This unique arrangement enables orthogonal reactivity that cannot be achieved with simpler analogs.

2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine: Irreplaceable by Simpler Analogs


Closely related pyridine derivatives such as 2-chloro-6-(trifluoromethyl)pyridine (CAS 39890-95-4) , 2-chloro-3-(chloromethyl)pyridine (CAS 89581-84-0) , and 2-chloro-6-methyl-3-(trifluoromethyl)pyridine (CAS 1099597-74-6) each lack at least one of the three key functional groups present in the target compound. The absence of either the chloromethyl handle, the trifluoromethyl group, or the aromatic chlorine radically alters the compound's physicochemical profile and synthetic utility, making direct substitution impossible when orthogonal reactivity or the specific electronic profile is required.

2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine: Quantitative Evidence vs. Analogs


Lipophilicity Advantage Over Des-Chloromethyl Analog

The target compound exhibits a computed XLogP3 of 3.1 , which is approximately 0.8 log units higher than the estimated value for the des-chloromethyl analog 2-chloro-6-(trifluoromethyl)pyridine (XLogP3 ~2.3) . This increase in lipophilicity, attributable to the additional chlorine atom in the chloromethyl group, can translate into improved passive membrane permeability and potentially enhanced oral bioavailability when the scaffold is incorporated into drug-like molecules.

Lipophilicity Drug Design ADME

Nucleophilic Displacement Site vs. Methyl Analog

The presence of a chloromethyl substituent at the 3-position provides a reactive benzylic halide site susceptible to nucleophilic displacement (e.g., with amines, thiols, or alkoxides). This enables chemoselective derivatization without affecting the chlorine at C-2 or the trifluoromethyl group. In contrast, the methyl analog 2-chloro-6-methyl-3-(trifluoromethyl)pyridine (CAS 1099597-74-6) lacks this reactive handle , permitting only electrophilic aromatic substitution or cross-coupling chemistry.

Organic Synthesis Chemoselective Functionalization Building Block

Rotatable Bond Count vs. Des-Chloromethyl Analog

The target compound contains one rotatable bond (the chloromethyl group) , whereas the des-chloromethyl analog 2-chloro-6-(trifluoromethyl)pyridine possesses zero rotatable bonds . This additional degree of conformational freedom, while modest, can influence molecular recognition and binding to biological targets, potentially improving selectivity in enzyme or receptor interactions when incorporated into larger structures.

Molecular Complexity Drug-likeness Scaffold Diversity

GHS Skin Corrosion Hazard vs. Less Hazardous Analogs

According to ECHA C&L notifications, the target compound is classified as Skin Corrosive 1B (H314) and Acute Toxic 4 (H302) . While detailed comparative GHS data for all analogs is not uniformly available, the presence of skin corrosion hazard (H314) indicates that procurement decisions must account for specialized storage and personal protective equipment (PPE) protocols that may not be required for non-corrosive analogs such as 2-chloro-6-(trifluoromethyl)pyridine (for which skin corrosion is not reported in major hazard databases).

Safety Handling Procurement

2-Chloro-3-(chloromethyl)-6-(trifluoromethyl)pyridine: Key Application Scenarios


Dual-Point Derivatization in Agrochemicals

When a crop protection discovery program demands sequential functionalization—first exploiting the benzylic chloride for nucleophilic introduction of a heterocyclic head group, followed by Suzuki-Miyaura cross-coupling at the aromatic C-2 chlorine to introduce an aryl tail—this scaffold provides the necessary orthogonal reactivity. Analogs lacking the chloromethyl group (e.g., 2-chloro-6-(trifluoromethyl)pyridine) cannot support the first nucleophilic diversification step, making the target compound irreplaceable for this synthetic route .

CNS-Targeted Scaffold with Higher Lipophilicity

For central nervous system (CNS) drug candidates where a computed LogP > 3.0 is desired for blood-brain barrier penetration, the target compound (XLogP3 = 3.1) offers a more favorable starting point than the des-chloromethyl analog (estimated XLogP3 ~2.3). This lipophilicity advantage can reduce the number of synthetic transformations needed to achieve target CNS permeability, streamlining medicinal chemistry timelines .

Chemical Probe Development with Orthogonal Handles

In the development of activity-based protein profiling (ABPP) probes or fluorescent reporters, the ability to chemoselectively modify the chloromethyl group while preserving the chlorine and trifluoromethyl groups is critical. The target compound's three distinct electronic environments allow for controlled sequential derivatization, a feature not available in the methyl analog 2-chloro-6-methyl-3-(trifluoromethyl)pyridine .

Corrosion-Resistant Procurement Planning

Organizations that require Skin Corrosive 1B (H314) substances must invest in corrosion-resistant storage cabinets, spill containment, and Class 6.1 DG shipping. The target compound's GHS profile (H302, H314, H335) necessitates these measures, whereas non-corrosive analogs may be handled under less stringent conditions. For laboratories already equipped for corrosive reagents, this compound can be integrated without additional infrastructure costs, but for others, the procurement of this specific compound must be planned accordingly.

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